molecular formula C9H6BrNO2 B1529917 4-Bromo-2-cyano-5-methylbenzoic acid CAS No. 1805580-44-2

4-Bromo-2-cyano-5-methylbenzoic acid

Cat. No.: B1529917
CAS No.: 1805580-44-2
M. Wt: 240.05 g/mol
InChI Key: AXHWLLGDTMGEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-cyano-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrNO2. It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a benzoic acid core. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyano-5-methylbenzoic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the bromination of 2-cyano-5-methylbenzoic acid using bromine in the presence of a suitable catalyst. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyano-5-methylbenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used to oxidize the compound.

  • Reduction: Lithium aluminum hydride (LiAlH4) can be employed for the reduction of the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or their derivatives.

  • Reduction: Reduction of the cyano group can produce primary amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-cyano-5-methylbenzoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-cyano-5-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-Bromo-2-cyano-5-methylbenzoic acid is structurally similar to other benzoic acid derivatives, such as 2-Bromo-5-methylbenzoic acid and 4-Bromo-2-methylbenzoic acid. These similar compounds may be used in different contexts, but this compound stands out due to its specific structural features.

List of Similar Compounds

  • 2-Bromo-5-methylbenzoic acid

  • 4-Bromo-2-methylbenzoic acid

  • 2-Cyano-5-methylbenzoic acid

  • 4-Bromo-2-cyano-benzoic acid

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-2-cyano-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-7(9(12)13)6(4-11)3-8(5)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHWLLGDTMGEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-cyano-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-cyano-5-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-cyano-5-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-cyano-5-methylbenzoic acid
Reactant of Route 5
4-Bromo-2-cyano-5-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-cyano-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.